molecular formula C13H12N4OS2 B2791147 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013769-75-9

1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2791147
CAS No.: 1013769-75-9
M. Wt: 304.39
InChI Key: QVXUHKZRQRSAIP-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with methyl groups and a carboxamide group The compound also contains a thiazole ring with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Core: Starting with a suitable diketone and hydrazine to form the pyrazole ring.

    Introduction of Methyl Groups: Alkylation reactions to introduce methyl groups at the 1 and 5 positions of the pyrazole ring.

    Formation of the Thiazole Ring: Cyclization reactions involving thiourea and α-haloketones to form the thiazole ring.

    Attachment of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole, thiazole, or thiophene rings.

    Reduction: Reduced forms of the carboxamide or thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.

    1,5-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thiophene group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-8-6-9(16-17(8)2)12(18)15-13-14-10(7-20-13)11-4-3-5-19-11/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXUHKZRQRSAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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